molecular formula C10H11NO B11917839 1-Methyl-1,8a-dihydroquinolin-8(2H)-one CAS No. 114312-17-3

1-Methyl-1,8a-dihydroquinolin-8(2H)-one

Cat. No.: B11917839
CAS No.: 114312-17-3
M. Wt: 161.20 g/mol
InChI Key: VNDVRNWKVUWPDE-UHFFFAOYSA-N
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Description

1-Methyl-1,8a-dihydroquinolin-8(2H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 1-position and a dihydroquinolinone structure.

Properties

CAS No.

114312-17-3

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-methyl-2,8a-dihydroquinolin-8-one

InChI

InChI=1S/C10H11NO/c1-11-7-3-5-8-4-2-6-9(12)10(8)11/h2-6,10H,7H2,1H3

InChI Key

VNDVRNWKVUWPDE-UHFFFAOYSA-N

Canonical SMILES

CN1CC=CC2=CC=CC(=O)C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,8a-dihydroquinolin-8(2H)-one can be achieved through various methods, including:

    Cyclization Reactions: Starting from aniline derivatives, cyclization can be induced using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Reduction Reactions: Quinoline derivatives can be reduced using hydrogenation or metal hydrides to obtain the dihydroquinolinone structure.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processes: Utilizing large-scale reactors for the cyclization and reduction steps.

    Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,8a-dihydroquinolin-8(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Further reduction to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions at the quinoline core using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

1-Methyl-1,8a-dihydroquinolin-8(2H)-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like malaria and cancer.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,8a-dihydroquinolin-8(2H)-one involves:

    Molecular Targets: Interaction with enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar core structure.

    1-Methylquinoline: Lacks the dihydroquinolinone structure.

    1,2,3,4-Tetrahydroquinoline: Fully reduced form of quinoline.

Uniqueness

1-Methyl-1,8a-dihydroquinolin-8(2H)-one is unique due to its specific substitution pattern and partial reduction, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

1-Methyl-1,8a-dihydroquinolin-8(2H)-one, a compound belonging to the class of quinolines, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its unique molecular structure, which contributes to its biological properties. The following table summarizes its chemical properties:

PropertyValue
CAS Number 331000-19-2
Molecular Formula C10H9NO
Molecular Weight 159.19 g/mol
IUPAC Name This compound
InChI Key ZKZQZKDLZVYVQF-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines. It primarily acts by inducing apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased levels of active caspases (e.g., Caspase 3, 8, and 9) in treated cells .
  • Cell Cycle Arrest : Research indicates that the compound can cause cell cycle arrest at the G2/M phase, leading to reduced cell division and enhanced apoptotic activity .

Anticancer Properties

Numerous studies highlight the anticancer potential of this compound. For instance:

  • MCF-7 Breast Cancer Cell Line : In vitro studies demonstrated that this compound significantly increased apoptosis markers in MCF-7 cells. The expression levels of cytochrome C were elevated by approximately 12-fold compared to untreated controls, indicating activation of the intrinsic apoptotic pathway .
  • Bax/Bcl-2 Ratio : The compound also influenced the Bax/Bcl-2 ratio in cancer cells, promoting apoptosis by increasing pro-apoptotic Bax levels while decreasing anti-apoptotic Bcl-2 levels .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects. It has been shown to inhibit bacterial growth by disrupting bacterial cell wall synthesis mechanisms. This dual action makes it a candidate for further exploration in both oncology and infectious disease contexts.

Case Studies and Research Findings

Research has focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their antiproliferative activities against different cancer cell lines. Some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Detailed mechanistic studies revealed that certain derivatives activated apoptotic pathways more effectively than others, with specific structural modifications leading to enhanced biological activity .
  • Multidrug Resistance (MDR) : The compound's ability to overcome MDR mechanisms in cancer cells has been a significant focus area. Studies have indicated that it can sensitize resistant cancer cells to conventional therapies.

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